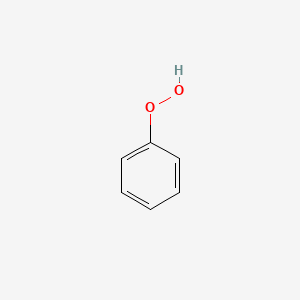
4'-Chloro-2-methoxy-1,1'-biphenyl
Overview
Description
2’-Methoxy-4-chlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs) These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings In the case of 2’-Methoxy-4-chlorobiphenyl, a methoxy group (-OCH₃) is attached to the second carbon of one benzene ring, and a chlorine atom is attached to the fourth carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-4-chlorobiphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For 2’-Methoxy-4-chlorobiphenyl, the reaction would involve 2-methoxyphenylboronic acid and 4-chloroiodobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 2’-Methoxy-4-chlorobiphenyl may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-4-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 2’-hydroxy-4-chlorobiphenyl.
Reduction: The chlorine atom can be reduced to form 2’-methoxybiphenyl.
Substitution: The chlorine atom can be substituted with other functional groups, such as a hydroxyl group, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
Oxidation: 2’-Hydroxy-4-chlorobiphenyl.
Reduction: 2’-Methoxybiphenyl.
Substitution: 2’-Methoxy-4-hydroxybiphenyl.
Scientific Research Applications
2’-Methoxy-4-chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polychlorinated biphenyls.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of 2’-Methoxy-4-chlorobiphenyl involves its interaction with cellular components. Polychlorinated biphenyls, including 2’-Methoxy-4-chlorobiphenyl, can bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of various compounds, leading to the formation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Similar in structure but with a methyl group instead of a chlorine atom.
2-Chlorobiphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Chlorobiphenyl: Similar but lacks the methoxy group, affecting its chemical and biological properties.
Uniqueness
2’-Methoxy-4-chlorobiphenyl is unique due to the presence of both a methoxy group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the chlorine atom enhances its stability and resistance to metabolic degradation .
Properties
CAS No. |
53824-23-0 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11ClO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
InChI Key |
MBOXSXIGVXMZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-YL)oxy]-,(2R)-](/img/structure/B8669377.png)








![Acetic acid, [(1-ethoxyethyl)thio]-](/img/structure/B8669440.png)

![7-(6,7-dimethoxyquinolin-4-yloxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8669453.png)


